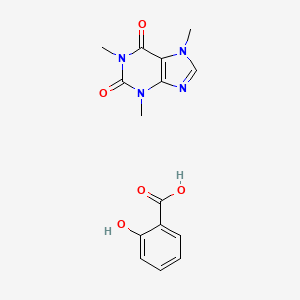
Caffeine salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeine salicylate is a compound formed by the reaction of caffeine, a central nervous system stimulant, with salicylic acid, an anti-inflammatory agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Caffeine salicylate can be synthesized by reacting caffeine with salicylic acid. The typical procedure involves dissolving caffeine and salicylic acid in a solvent such as toluene and warming the mixture on a steam bath until the reaction is complete . The reaction conditions are relatively mild, making it a straightforward synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of solvents and controlled reaction conditions would be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Caffeine salicylate undergoes various chemical reactions, including:
Oxidation: The salicylate moiety can undergo oxidation, altering the compound’s properties.
Reduction: Reduction reactions can modify the caffeine component.
Substitution: Both caffeine and salicylic acid components can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of salicylic acid, while substitution reactions can introduce new functional groups to the caffeine or salicylic acid moieties.
Aplicaciones Científicas De Investigación
Caffeine salicylate has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between caffeine and salicylic acid derivatives.
Medicine: The compound’s combined stimulant and anti-inflammatory properties make it a subject of interest for developing new therapeutic agents.
Mecanismo De Acción
Caffeine salicylate exerts its effects through the combined mechanisms of caffeine and salicylic acid. Caffeine acts as a central nervous system stimulant by inhibiting phosphodiesterase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, and antagonizing adenosine receptors . Salicylic acid, on the other hand, exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes, reducing the production of prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
Sodium salicylate: Similar to caffeine salicylate, sodium salicylate combines salicylic acid with sodium, enhancing its solubility and anti-inflammatory properties.
Magnesium salicylate: This compound also combines salicylic acid with magnesium, providing anti-inflammatory and analgesic effects.
Choline salicylate: Combines salicylic acid with choline, used for its anti-inflammatory and pain-relieving properties.
Uniqueness
This compound is unique due to its combination of stimulant and anti-inflammatory properties
Conclusion
This compound is a fascinating compound that combines the properties of caffeine and salicylic acid Its synthesis is straightforward, and it undergoes various chemical reactions that can be harnessed for different applications
Propiedades
Número CAS |
5743-22-6 |
|---|---|
Fórmula molecular |
C15H16N4O5 |
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C7H6O3/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10/h4H,1-3H3;1-4,8H,(H,9,10) |
Clave InChI |
SVXXBCDDJXZXOZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


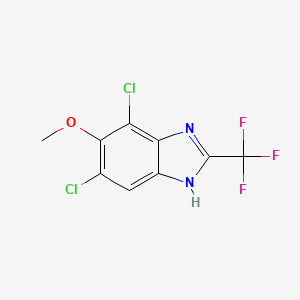
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
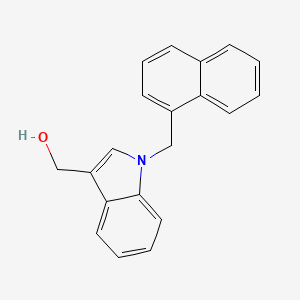
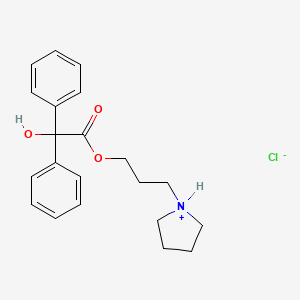
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
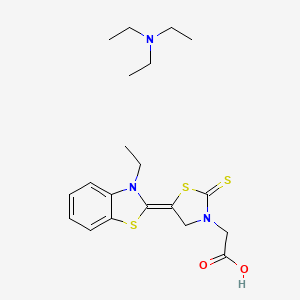
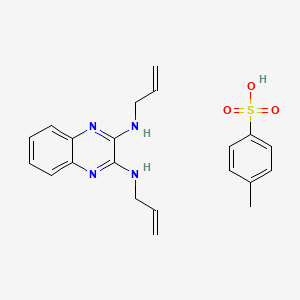
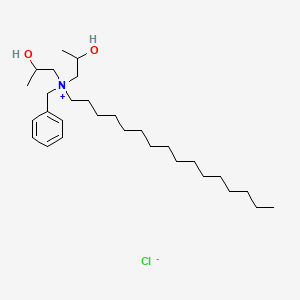
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
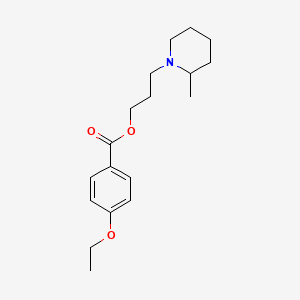

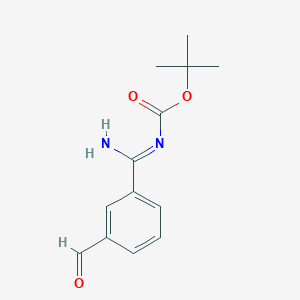
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)

